2-Phenoxyethyl 4-methylbenzenesulfonate
Overview
Description
2-Phenoxyethyl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C15H16O4S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a phenoxyethyl group attached to a 4-methylbenzenesulfonate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 4-methylbenzenesulfonate typically involves the reaction of 2-phenoxyethanol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Phenoxyethanol+4-Methylbenzenesulfonyl chloride→2-Phenoxyethyl 4-methylbenzenesulfonate+HCl
The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to yield 2-phenoxyethanol and 4-methylbenzenesulfonic acid.
Oxidation and Reduction: While less common, the phenoxyethyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are used to facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used. For example, reaction with an amine yields an amine derivative.
Hydrolysis: The primary products are 2-phenoxyethanol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
2-Phenoxyethyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-Phenoxyethyl 4-methylbenzenesulfonate exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the sulfonate group acts as a good leaving group, facilitating the attack of the nucleophile on the electrophilic carbon. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Phenoxyethyl 4-methylbenzenesulfonate can be compared with other similar compounds such as:
2-Phenoxyethyl 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of a methyl group, leading to different reactivity and applications.
2-Phenoxyethyl 4-nitrobenzenesulfonate: Contains a nitro group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the phenoxyethyl and 4-methylbenzenesulfonate groups, which confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
2-phenoxyethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4S/c1-13-7-9-15(10-8-13)20(16,17)19-12-11-18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIGTXLXMVOOQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400265 | |
Record name | 2-phenoxyethyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43224-81-3 | |
Record name | 2-phenoxyethyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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